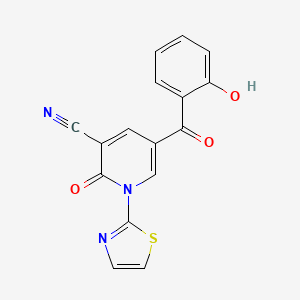

5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile

Description

This compound features a pyridine core with a 2-hydroxybenzoyl group at position 5, a thiazol-2-yl substituent at position 1, and a carbonitrile group at position 2. The 2-oxo group contributes to its electronic properties, making it a polarizable scaffold.

Properties

IUPAC Name |

5-(2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S/c17-8-10-7-11(14(21)12-3-1-2-4-13(12)20)9-19(15(10)22)16-18-5-6-23-16/h1-7,9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTRCKXDSNNHLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=NC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as Sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), primarily targets the intestinal mucosa to enhance the permeation of proteins and peptides. It is a well-studied chemical used to improve oral bioavailability and patient compliance.

Mode of Action

SNAC works by increasing the local pH, which protects proteins and peptides against proteolytic degradation and facilitates their absorption across the gastric epithelium. This mode of action is crucial for the delivery of proteins and peptides via an oral route, which otherwise poses numerous challenges due to the hostile environment of the gastrointestinal tract.

Result of Action

The primary result of SNAC’s action is the enhanced oral bioavailability of proteins and peptides. This is achieved by protecting these macromolecules from degradation in the stomach and facilitating their absorption across the gastric epithelium. This leads to improved patient compliance due to the ease of oral administration.

Action Environment

The action of SNAC is influenced by the environment of the gastrointestinal tract. The compound increases the local pH, protecting proteins and peptides from the highly acidic pH in the stomach. .

Biological Activity

5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups that may contribute to its pharmacological properties, including the thiazole ring and the dihydropyridine core. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H9N3O3S |

| Molecular Weight | 323.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 565168-79-8 |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of thiazole and pyridine have shown effectiveness against various pathogens. A study evaluating the antimicrobial activity of thiazole-bearing compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Activity

The thiazole moiety is known for its anticancer properties. Compounds containing thiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have demonstrated significant anti-proliferative activity in human glioblastoma and melanoma cells . The SAR analysis reveals that modifications in the thiazole structure can enhance anticancer activity, suggesting that this compound may also possess similar properties.

The biological mechanisms through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

- DNA Interaction : Potential interactions with DNA or RNA could disrupt cellular processes essential for pathogen survival or cancer cell replication.

- Signaling Pathway Modulation : The compound might influence various signaling pathways involved in inflammation or cell survival.

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The presence of both the thiazole ring and the carbonitrile group is significant:

- Thiazole Ring : Known for contributing to antimicrobial and anticancer activities.

- Carbonitrile Group : This functional group may enhance lipophilicity and facilitate cellular uptake.

Research shows that modifications to these groups can lead to variations in biological activity, emphasizing the importance of structural integrity in therapeutic efficacy .

Study on Thiazole Derivatives

A series of thiazole derivatives were synthesized and tested for their antimicrobial properties, revealing promising results against resistant strains of bacteria . These findings support the hypothesis that structurally similar compounds like this compound could exhibit comparable activities.

Anticancer Research

In a recent study focusing on thiazole-integrated compounds, several derivatives were evaluated for their cytotoxic effects on cancer cell lines. Compounds with similar thiazole structures showed significant inhibition of cell growth, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile exhibits significant antimicrobial properties. In a study by Liu et al., several derivatives were synthesized and tested against various microbial strains, demonstrating promising activity against both gram-positive and gram-negative bacteria.

Antioxidant Activity

Wang et al. investigated the antioxidant properties of this compound, finding it effective in scavenging free radicals and reducing oxidative stress in cellular models. The compound's ability to modulate oxidative stress markers suggests potential applications in preventing oxidative damage-related diseases.

Interaction Studies

Studies have focused on how this compound interacts with biological targets. Its structural features allow it to bind effectively to enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Drug Development

The unique combination of functional groups in this compound contributes to its distinct biological profile. This makes it a relevant candidate for further investigation in drug discovery processes targeting various diseases, including infections and oxidative stress-related conditions.

Case Studies

Several studies have documented the application of this compound in specific therapeutic contexts:

| Study | Focus | Findings |

|---|---|---|

| Liu et al. (2010) | Antimicrobial activity | Demonstrated effectiveness against multiple bacterial strains. |

| Wang et al. (2012) | Antioxidant activity | Showed significant free radical scavenging capabilities. |

| Zhang et al. (2020) | Enzyme inhibition | Identified as an inhibitor of specific enzymes related to cancer progression. |

These case studies illustrate the compound's versatility and potential for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations at Position 1

Modifications at Position 5

- 5-(3,5-Dichloro-2-hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile (CAS: sc-349967): Addition of chlorine atoms at positions 3 and 5 of the benzoyl ring enhances electron-withdrawing effects and lipophilicity, which could improve stability and target affinity. This derivative is priced higher ($334/g), indicating specialized applications .

- 2-Oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile : A phenyl group at position 6 instead of hydroxybenzoyl at position 5 simplifies the structure but reduces hydrogen-bonding capacity, likely altering solubility and reactivity .

Core Structure Analogues

- Synthesized via CdI2 nanoparticle-catalyzed reactions, this compound highlights divergent synthetic routes for pyridine derivatives .

Structural and Functional Implications

Electronic Effects

Physicochemical Properties

| Compound | *logP | Water Solubility | Key Substituents |

|---|---|---|---|

| 5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-... (725717-42-0) | ~2.5 | Moderate | Thiazol-2-yl, 2-hydroxybenzoyl |

| 5-(3,5-Dichloro-2-hydroxy-benzoyl)-... (sc-349967) | ~3.8 | Low | Thiazol-2-yl, dichlorinated benzoyl |

| 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-... (1156-14-5) | ~3.2 | Low | Isopropyl, 2-hydroxybenzoyl |

| 2-Oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile | ~2.1 | High | Phenyl, no hydroxybenzoyl |

*Estimated based on substituent contributions.

Q & A

Basic Questions

Q. What are common synthetic routes for 5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis of structurally analogous compounds (e.g., thiazolo-pyrimidine derivatives) involves refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes, chloroacetic acid, and sodium acetate in acetic anhydride/acetic acid. For example, yields of 68% were achieved under reflux for 2 hours . Optimization includes adjusting molar ratios (e.g., 0.01 mol of each reactant), solvent composition (e.g., 10 mL acetic anhydride + 20 mL acetic acid), and crystallization conditions (e.g., DMF/water mixtures). Sodium acetate acts as a catalyst, enhancing cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Multimodal spectroscopy is critical:

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1719 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm proton environments (e.g., aromatic protons at δ 6.56–8.01 ppm) and carbon assignments (e.g., carbonyl carbons at ~165–171 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns .

Advanced Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against bacterial strains?

- Methodological Answer :

- Step 1 : Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) strains. Minimum Inhibitory Concentration (MIC) values (e.g., <50 µg/mL) indicate potency .

- Step 2 : Validate selectivity via cytotoxicity assays on mammalian cell lines.

- Step 3 : Correlate activity with structural features (e.g., thiazole and pyridine rings) to guide SAR studies .

Q. What computational strategies are employed to predict binding affinity and interaction mechanisms with target proteins?

- Methodological Answer :

- Molecular docking : Use software like AutoDock or BIOVIA Discovery Studio to model ligand-protein interactions. For example, docking scores (e.g., binding energy ≤ -8 kcal/mol) may predict affinity for bacterial enzymes like dihydrofolate reductase .

- Dynamics simulations : Run MD simulations (e.g., 100 ns) to assess stability of ligand-receptor complexes .

- Receptor-response modeling : Hybrid approaches combining wet-lab data (e.g., agonist profiles from heterologous receptor expression) with machine learning improve feature extrapolation .

Q. How should contradictory data in biological activity or spectroscopic results be analyzed methodologically?

- Methodological Answer :

- Root-cause analysis : Compare experimental parameters (e.g., solvent purity, reagent ratios) across studies. For example, discrepancies in IR peaks (e.g., 2220 vs. 2210 cm⁻¹ for C≡N) may arise from solvent polarity .

- Meta-analysis : Pool datasets (e.g., 9+ studies) to identify trends. Divergent biological outcomes (e.g., MIC variability) may reflect strain-specific resistance mechanisms .

- Validation : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.